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Cat. No.: B15616290 Get Quote

For research use only. Not for use in diagnostic procedures.

Abstract
This document provides a technical overview of the research compound LY219057, a potent

and selective antagonist of the cholecystokinin A (CCK-A) receptor. While publicly available

information on LY219057 is limited, this guide synthesizes the existing data to offer insights into

its mechanism of action, potential research applications, and the signaling pathways it

modulates. The novelty of LY219057 lies in its selectivity for the CCK-A receptor, making it a

valuable tool for investigating the physiological and pathological roles of this specific receptor

subtype.

Introduction to LY219057
LY219057 is a research compound identified as a potent antagonist of the cholecystokinin

octapeptide (CCK-8) at the CCK-A receptor, with a reported ID50 of 287.5 nM[1][2]. Its

chemical formula is C23H17ClF3N3OS, and its CAS Number is 150351-93-2[3]. As a selective

CCK-A antagonist, LY219057 is a valuable pharmacological tool for differentiating the functions

of CCK-A receptors from CCK-B receptors.

Table 1: Compound Identification
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Identifier Value

Compound Name LY219057

CAS Number 150351-93-2

Molecular Formula C23H17ClF3N3OS

Mechanism of Action
Selective Cholecystokinin A (CCK-A) Receptor

Antagonist

Reported Potency (ID50) 287.5 nM[1][2]

The Cholecystokinin A (CCK-A) Receptor Signaling
Pathway
The cholecystokinin A receptor, also known as CCK1, is a G-protein coupled receptor (GPCR)

primarily found in the gastrointestinal system, including the gallbladder, pancreas, and

stomach, as well as in specific regions of the central nervous system. The binding of its

endogenous ligand, cholecystokinin (CCK), to the CCK-A receptor initiates a cascade of

intracellular signaling events.

Upon agonist binding, the CCK-A receptor couples to the Gq alpha subunit of the heterotrimeric

G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and

binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions

(Ca2+) into the cytoplasm. The increase in intracellular calcium, along with the activation of

protein kinase C (PKC) by DAG, mediates the downstream physiological effects of CCK-A

receptor activation, such as pancreatic enzyme secretion and smooth muscle contraction.
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Caption: CCK-A Receptor Signaling Pathway and the Antagonistic Action of LY219057.

Experimental Protocols
Detailed experimental protocols for assays specifically using LY219057 are not readily

available in the public domain. However, based on its mechanism of action as a CCK-A

receptor antagonist, standard assays for characterizing such compounds can be described.

Radioligand Binding Assay (for determining binding
affinity, Ki)
This assay measures the ability of a compound to displace a radiolabeled ligand from its

receptor.

Workflow:
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Caption: General workflow for a radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes from a cell line recombinantly expressing the

human CCK-A receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and

centrifugation.
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Incubation: A constant concentration of a radiolabeled CCK-A receptor agonist (e.g.,

[125I]CCK-8) is incubated with the cell membranes in the presence of increasing

concentrations of LY219057.

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

separates the receptor-bound radioligand from the unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The concentration of LY219057 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is

then calculated using the Cheng-Prusoff equation.

Functional Assay (for determining functional
antagonism, IC50)
This assay measures the ability of a compound to inhibit the functional response induced by an

agonist. A common method for Gq-coupled receptors like CCK-A is to measure changes in

intracellular calcium.

Workflow:
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Caption: General workflow for a functional calcium mobilization assay.

Methodology:

Cell Culture: Cells expressing the CCK-A receptor are cultured in appropriate microplates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g.,

Fluo-4 AM).

Compound Addition: The cells are pre-incubated with varying concentrations of LY219057.

Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CCK-A

agonist (e.g., CCK-8).

Signal Detection: The change in fluorescence, corresponding to the change in intracellular

calcium concentration, is measured using a fluorescence plate reader.

Data Analysis: The concentration of LY219057 that inhibits 50% of the agonist-induced

response (IC50) is determined by non-linear regression analysis.

Potential Research Applications
Given its selectivity for the CCK-A receptor, LY219057 can be a valuable tool in various

research areas:

Gastrointestinal Physiology: Investigating the role of CCK-A receptors in gallbladder

contraction, pancreatic enzyme secretion, and gastric emptying.

Neuroscience: Elucidating the function of CCK-A receptors in the central nervous system,

including their involvement in satiety, anxiety, and dopamine modulation. A study has

indicated that a CCK-A selective analog did not affect the number of spontaneously active

A10 dopamine cells, suggesting a nuanced role of CCK-A receptors in dopaminergic

pathways.

Drug Discovery: Serving as a reference compound in the development of new and improved

CCK-A receptor antagonists for potential therapeutic applications.

Conclusion
LY219057 is a selective CCK-A receptor antagonist that holds promise as a research

compound for dissecting the intricate roles of the cholecystokinin system. While detailed public

data on this specific molecule is sparse, the established methodologies for characterizing

receptor antagonists can be applied to further investigate its pharmacological profile. The
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novelty of LY219057 for the research community lies in its potential to provide more precise

insights into CCK-A receptor-mediated pathways, contributing to a deeper understanding of

various physiological and disease processes. Further publications detailing its in vitro and in

vivo characterization would be of significant value to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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